molecular formula C24H30N2O11 B1212912 Quinocarmycin citrate CAS No. 101311-75-5

Quinocarmycin citrate

货号: B1212912
CAS 编号: 101311-75-5
分子量: 522.5 g/mol
InChI 键: UXFWJZOLNGJJTD-HFCBHUGHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Quinocarmycin citrate, also known as this compound, is a useful research compound. Its molecular formula is C24H30N2O11 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Mechanism of Action on L1210 Leukemia Cells

Quinocarmycin citrate exerts potent growth inhibition on L1210 murine leukemia cells. At a concentration of 10610^{-6} M, it completely halts cellular proliferation within 24 hours, leading to cell death by 48 hours . The compound’s activity is concentration- and time-dependent, with notable effects on macromolecular synthesis and DNA integrity.

DNA Damage and Strand Scission

This compound induces single-strand DNA breaks in L1210 cells, as demonstrated by alkaline sucrose density gradient analysis:

Condition DNA Damage Observed
L1210 cells, 10710^{-7} MSingle-strand scissions
Plasmid pBR322, 10610^{-6} MNo detectable damage

The absence of plasmid DNA damage implies that cellular factors (e.g., enzymes or metabolites) are required for quinocarmycin’s DNA-cleaving activity . This selectivity highlights its mechanism as context-dependent.

Role of Cellular Factors in DNA Damage

The compound’s inability to damage isolated plasmid DNA (10610^{-6} M, 24 hours) underscores the necessity of intracellular components for its activity . Hypothesized mechanisms include:

  • Activation by cellular reductases or oxidases.

  • Interaction with topoisomerases or other DNA-modifying enzymes.

  • Localized generation of reactive oxygen species (ROS) within the nuclear microenvironment.

Comparative Analysis of Biological Targets

This compound’s effects are distinct from classical intercalators or alkylating agents. Its delayed inhibition of macromolecular synthesis (24-hour onset) contrasts with immediate-acting agents, suggesting a secondary mechanism involving metabolic disruption or repair pathway interference .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Quinocarmycin citrate in targeting cellular components?

this compound and its analogs (e.g., DX-52-1) selectively bind to radixin, a membrane-cytoskeleton linker protein critical for stereocilia stiffness modulation. This binding disrupts cytoskeletal dynamics, particularly in cells with high radixin concentrations, such as outer hair cells . Methodologically, researchers can validate this interaction via radixin-specific binding assays (e.g., fluorescence polarization) combined with structural analysis (e.g., X-ray crystallography).

Q. What are the key biochemical properties of this compound relevant to experimental design?

Key properties include its solubility in citrate buffers, stability under physiological pH, and specificity for radixin over other ERM (ezrin-radixin-moesin) proteins. Researchers should optimize buffer conditions (e.g., pH 7.4, isotonic saline) to maintain compound integrity during in vitro assays . Stability testing via HPLC or mass spectrometry is recommended to confirm batch consistency.

Q. How do researchers establish baseline efficacy metrics for this compound in preclinical models?

Baseline metrics include IC50 values in radixin-rich cell lines (e.g., HEK293T transfected with radixin), dose-response curves, and comparative analysis with non-target cells. Controls should include untreated cells and analogs with known radixin affinity (e.g., DX-52-1) to validate specificity .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across experimental models be resolved?

Contradictions often arise from differences in radixin expression levels, pharmacokinetic variability, or assay sensitivity. Strategies include:

  • Cross-model validation : Compare results across in vitro (cell lines), ex vivo (tissue slices), and in vivo (animal models) systems.
  • Pharmacokinetic profiling : Measure drug distribution and metabolism using LC-MS/MS to identify bioavailability discrepancies .
  • Meta-analysis : Aggregate data from prior studies to identify confounding variables (e.g., citrate buffer interference) .

Q. What methodological considerations are critical for designing in vivo studies on this compound?

  • Ethical and regulatory compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for translational rigor .
  • Dosage calibration : Use pilot studies to determine the maximum tolerated dose (MTD) and account for citrate’s anticoagulant effects in blood-based assays .
  • Longitudinal monitoring : Track radixin inhibition kinetics via immunohistochemistry or Western blotting at multiple timepoints .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

Derivative synthesis requires:

  • Green chemistry principles : Use polyvinyl alcohol (PVA) or citrate-based reduction methods to enhance biocompatibility and nanoparticle stability, as demonstrated in gold nanoparticle synthesis .
  • Structure-activity relationship (SAR) analysis : Modify the quinone core while preserving radixin-binding motifs, validated by molecular docking simulations .

Q. Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50/EC50 values.
  • ANOVA with post-hoc tests : Compare efficacy across treatment groups, adjusting for citrate’s confounding effects via covariance analysis .
  • Reproducibility checks : Include triplicate technical replicates and independent validation by blinded analysts .

Q. How should researchers address variability in radixin expression levels across cell lines?

  • Normalization : Use radixin knockout cell lines as negative controls.
  • Quantitative PCR/Western blotting : Measure baseline radixin mRNA/protein levels before treatment .
  • Single-cell RNA sequencing : Identify subpopulations with heterogeneous radixin expression that may skew results .

Q. Tables: Key Findings and Methodological Recommendations

Parameter Recommended Method Key Citation
Radixin binding affinityFluorescence polarization assays
Pharmacokinetic profilingLC-MS/MS with isotopically labeled internal standards
Dose-response optimizationNon-linear regression (GraphPad Prism)
Derivative synthesisPVA-assisted citrate reduction

属性

CAS 编号

101311-75-5

分子式

C24H30N2O11

分子量

522.5 g/mol

IUPAC 名称

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2S,3R,5R,6R,9R)-11-methoxy-9-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid

InChI

InChI=1S/C18H22N2O4.C6H8O7/c1-18-8-24-16-11-7-10(17(21)22)15(19-11)12(20(16)18)6-9-4-3-5-13(23-2)14(9)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10-12,15-16,19H,6-8H2,1-2H3,(H,21,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,11-,12+,15+,16-,18+;/m1./s1

InChI 键

UXFWJZOLNGJJTD-HFCBHUGHSA-N

SMILES

CC12COC3N1C(CC4=C2C(=CC=C4)OC)C5C(CC3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

手性 SMILES

C[C@@]12CO[C@H]3N1[C@@H](CC4=C2C(=CC=C4)OC)[C@@H]5[C@@H](C[C@H]3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

规范 SMILES

CC12COC3N1C(CC4=C2C(=CC=C4)OC)C5C(CC3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

同义词

D 52
D-52
isoquinocarcin
KW 2152
KW-2152
quinocarcin
quinocarmycin
quinocarmycin citrate

产品来源

United States

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